Isobutyryl-L-carnitine chloride
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Overview
Description
Isobutyryl-L-carnitine (chloride) is a derivative of L-carnitine, a compound that plays a crucial role in the metabolism of fatty acids. It is formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine. This compound is particularly significant in the context of fatty acid oxidation and organic acid metabolism .
Mechanism of Action
Target of Action
Isobutyryl L-Carnitine Chloride is a product of the acyl-CoA dehydrogenases (ACADs) . ACADs are a group of mitochondrial enzymes involved in the metabolism of fatty acids or branched-chain amino acids .
Mode of Action
The compound is formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine . This process is characteristic of organic acidemias and fatty acid oxidation disorders .
Biochemical Pathways
Isobutyryl L-Carnitine Chloride is involved in the metabolism of fatty acids and branched-chain amino acids . It is associated with the metabolic pathways of isobutyryl-CoA and butyryl-CoA . Elevated levels of Isobutyryl L-Carnitine Chloride can result from increased amounts of isobutyrylcarnitine or butyrylcarnitine, which derive from different metabolic pathways .
Pharmacokinetics
It is known that the compound is stable at or below -15°c for 2 years .
Result of Action
Elevated levels of Isobutyryl L-Carnitine Chloride are associated with isobutyryl-CoA dehydrogenase deficiency, an inherited disorder of valine metabolism . Its isomer, butyrylcarnitine, is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation of unknown clinical significance .
Action Environment
The action of Isobutyryl L-Carnitine Chloride can be influenced by environmental factors such as temperature. The compound is stable at or below -15°C for 2 years . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyryl-L-carnitine (chloride) can be synthesized through the reaction of L-carnitine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like methanol or dichloromethane. The product is then purified through crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of isobutyryl-L-carnitine (chloride) involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Isobutyryl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the isobutyryl group to a corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives of isobutyryl-L-carnitine .
Scientific Research Applications
Isobutyryl-L-carnitine (chloride) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Butyrylcarnitine: Similar in structure but differs in the acyl group attached to L-carnitine.
Glutarylcarnitine: Another acylcarnitine with a different acyl group, involved in the metabolism of different fatty acids
Uniqueness: Isobutyryl-L-carnitine (chloride) is unique due to its specific role in the metabolism of branched-chain amino acids and its association with isobutyryl-CoA dehydrogenase deficiency. This makes it a valuable biomarker for diagnosing and monitoring this specific metabolic disorder .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUACOYFRJEMMP-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857876 |
Source
|
Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[(2-methylpropanoyl)oxy]propan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6920-31-6 |
Source
|
Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[(2-methylpropanoyl)oxy]propan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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